molecular formula C12H18BrN3O2 B6629316 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine

5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine

Cat. No.: B6629316
M. Wt: 316.19 g/mol
InChI Key: CSXFHUNZZLJNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine (referred to as BMEP) is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.

Mechanism of Action

BMEP acts as an allosteric antagonist at the mGluR5 receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
BMEP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of glutamate release, and the inhibition of long-term potentiation (LTP) in the hippocampus. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BMEP in lab experiments is its specificity for the mGluR5 receptor, which allows for the selective modulation of this receptor without affecting other glutamate receptors. However, one limitation is that BMEP has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are a number of future directions for research on BMEP. One area of interest is the potential use of BMEP as a therapeutic agent for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of BMEP. Finally, further research is needed to fully understand the biochemical and physiological effects of BMEP and its potential for use in basic neuroscience research.

Synthesis Methods

The synthesis of BMEP involves a multi-step process that includes the reaction of 4-methoxypyrimidine-2-amine with 1-bromo-3-chloropropane to form 4-methoxy-N-(prop-2-en-1-yl)pyrimidin-2-amine. This intermediate is then reacted with oxane-4-ol and sodium hydride to form 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine. The final product is obtained after purification and characterization.

Scientific Research Applications

BMEP has been studied for its potential use as a pharmaceutical agent due to its ability to modulate the activity of certain receptors in the brain. It has been shown to act as an antagonist at the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Properties

IUPAC Name

5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-8(9-3-5-18-6-4-9)15-12-14-7-10(13)11(16-12)17-2/h7-9H,3-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXFHUNZZLJNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC2=NC=C(C(=N2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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